molecular formula C20H25FN6O3 B2686510 2-(4-fluorophenoxy)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034410-00-7

2-(4-fluorophenoxy)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No. B2686510
CAS RN: 2034410-00-7
M. Wt: 416.457
InChI Key: CLZDPZFQDUUPQR-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H25FN6O3 and its molecular weight is 416.457. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenoxy)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenoxy)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Compounds structurally related to the specified chemical have been studied for their potential as inhibitors of the vascular endothelial growth factor receptor-2 kinase. These compounds demonstrate significant in vivo activity in human tumor xenograft models, indicating potential applications in cancer therapy research (Bhide et al., 2006).

Electrophilic Fluorinating Agents

Research into N-halogeno compounds, such as perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], shows the development of site-selective electrophilic fluorinating agents. These agents can fluorinate various substrates under mild conditions, highlighting potential applications in organic synthesis and pharmaceutical research (Banks et al., 1996).

Kinase Inhibitors for Cancer Therapy

Docking and quantitative structure-activity relationship studies have been conducted on derivatives similar to the specified compound as c-Met kinase inhibitors. These studies aid in understanding the molecular features contributing to high inhibitory activity against certain cancers (Caballero et al., 2011).

Hydrogen-Bond Basicity

The hydrogen-bond basicity of secondary amines has been evaluated using compounds with structural elements similar to the specified chemical. This research provides insights into the interaction mechanisms of such compounds, which could inform their use in molecular design and pharmaceutical chemistry (Graton et al., 2001).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN6O3/c21-15-3-5-16(6-4-15)30-14-18(28)22-13-17-23-19(26-7-1-2-8-26)25-20(24-17)27-9-11-29-12-10-27/h3-6H,1-2,7-14H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZDPZFQDUUPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)COC3=CC=C(C=C3)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide

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